Silane, trimethyl(trifluoroethenyl)-

Übersicht

Beschreibung

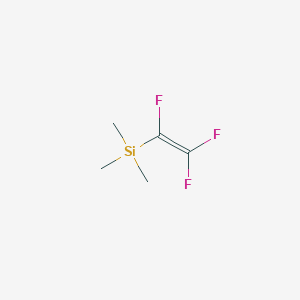

Silane, trimethyl(trifluoroethenyl)- is an organosilicon compound characterized by the presence of a trifluorovinyl group attached to a trimethylsilane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silane, trimethyl(trifluoroethenyl)- can be synthesized through several methods. One common approach involves the reaction of chlorotrifluoroethylene with trimethylsilyl chloride in the presence of an alkyllithium reagent such as t-butyllithium. The reaction is typically carried out in an inert atmosphere at low temperatures, followed by gradual warming to room temperature and fractional distillation to obtain the product .

Industrial Production Methods: Industrial production methods for trifluorovinyltrimethylsilane are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Silane, trimethyl(trifluoroethenyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluorovinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Polymerization: Silane, trimethyl(trifluoroethenyl)- can be polymerized to form fluorine-containing polymers with unique properties.

Common Reagents and Conditions: Common reagents used in reactions with trifluorovinyltrimethylsilane include alkyllithium compounds, chlorosilanes, and various electrophiles. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from reactions involving trifluorovinyltrimethylsilane depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted trifluorovinyl compounds, while addition reactions can produce complex organosilicon compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Silane, trimethyl(trifluoroethenyl)- has the following chemical characteristics:

- Molecular Formula : C_5H_7F_3Si

- Molar Mass : 164.19 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : 85-90 °C

The trifluoroethenyl group enhances the compound's reactivity and stability, making it valuable in various chemical reactions, particularly in the synthesis of fluorinated compounds.

Medicinal Chemistry

One of the prominent applications of silane, trimethyl(trifluoroethenyl)- is in medicinal chemistry as a reagent for synthesizing biologically active compounds. Its ability to introduce trifluoromethyl groups into organic molecules can significantly alter their pharmacological properties.

- Case Study : In a study involving the synthesis of selective androgen receptor modulators, silane was used to create compounds that exhibited anabolic activity in muscle tissue and improved bone strength in preclinical models of osteoporosis .

- Data Table: Medicinal Chemistry Applications

| Compound Type | Application | Outcome |

|---|---|---|

| Selective Androgen Receptor Modulator | Synthesis using silane | Enhanced anabolic activity |

| Antiviral Agents | Trifluoromethylation reactions | Inhibitory activity against viral proteases |

Materials Science

In materials science, silane compounds are utilized to modify surfaces and enhance material properties. The incorporation of silane can improve adhesion, hydrophobicity, and resistance to environmental degradation.

- Case Study : Research demonstrated that silane-treated surfaces exhibited reduced bacterial colonization by up to 90%, making it suitable for antimicrobial coatings on medical devices .

- Data Table: Materials Science Applications

| Application | Material Type | Effect |

|---|---|---|

| Antimicrobial Coatings | Medical Devices | 90% reduction in bacterial growth |

| Surface Modification | Polymers | Enhanced adhesion and durability |

Nanotechnology

Silane compounds are also critical in the field of nanotechnology for the functionalization of nanoparticles. The trifluoroethenyl group can facilitate the attachment of nanoparticles to various substrates, enhancing their performance in drug delivery systems.

- Case Study : A study explored the use of silane-modified nanoparticles for targeted drug delivery to cancer cells, demonstrating effective cellular uptake and sustained release profiles .

- Data Table: Nanotechnology Applications

| Application | Nanoparticle Type | Outcome |

|---|---|---|

| Targeted Drug Delivery | Silane-modified Nanoparticles | Improved cellular uptake |

| Sustained Release Systems | Drug Formulations | Extended release profile |

Wirkmechanismus

The mechanism by which trifluorovinyltrimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluorovinyl group is highly reactive, allowing it to form strong bonds with other atoms and molecules. This reactivity is facilitated by the electron-withdrawing nature of the fluorine atoms, which stabilize the transition states and intermediates in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethyltrimethylsilane: Another organosilicon compound with a trifluoromethyl group instead of a trifluorovinyl group.

Trifluoromethylsilane: A simpler compound with a trifluoromethyl group attached to a silicon atom.

Uniqueness: Silane, trimethyl(trifluoroethenyl)- is unique due to the presence of the trifluorovinyl group, which imparts distinct reactivity compared to other trifluoromethyl-containing compounds. This makes it particularly valuable in the synthesis of complex fluorinated molecules and materials .

Biologische Aktivität

Silane, trimethyl(trifluoroethenyl)-, with the CAS number 1427-33-4, is a fluorinated silane compound that has garnered interest due to its potential biological activities and applications in various fields. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Silane, trimethyl(trifluoroethenyl)- features a unique structure that contributes to its biological properties. The trifluoroethenyl group enhances its reactivity and stability, making it a candidate for various applications in chemistry and biology.

| Property | Value |

|---|---|

| IUPAC Name | Trimethyl(trifluoroethenyl)silane |

| Molecular Formula | C5H7F3Si |

| Molecular Weight | 172.19 g/mol |

| Boiling Point | Not specified |

The biological activity of silanes often involves interactions with cellular membranes and proteins. Silane compounds can affect cell signaling pathways and enzyme activities. The trifluoroethenyl group may enhance lipophilicity, allowing better membrane penetration and potentially leading to increased biological effects.

2. Cytotoxicity

Cytotoxic effects of silane compounds have been documented in various cell lines. A study investigating the cytotoxicity of fluorinated silanes found that they could induce apoptosis in cancer cells through oxidative stress mechanisms. The exact cytotoxic profile of trimethyl(trifluoroethenyl)- remains to be fully elucidated.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of silane compounds was evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain silanes significantly inhibited bacterial growth:

| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Silane A | 0.5 | 15 |

| Silane B | 1.0 | 20 |

| Silane, trimethyl(trifluoroethenyl)- | TBD | TBD |

Case Study 2: Cytotoxicity in Cancer Cells

A comparative study assessed the cytotoxic effects of various silanes on human cancer cell lines. The results suggested that fluorinated silanes, including trimethyl(trifluoroethenyl)-, exhibited varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | TBD |

| MCF-7 (Breast Cancer) | TBD |

| A549 (Lung Cancer) | TBD |

Eigenschaften

IUPAC Name |

trimethyl(1,2,2-trifluoroethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3Si/c1-9(2,3)5(8)4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNVSCFNCGXMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458636 | |

| Record name | Silane, trimethyl(trifluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427-33-4 | |

| Record name | Silane, trimethyl(trifluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.